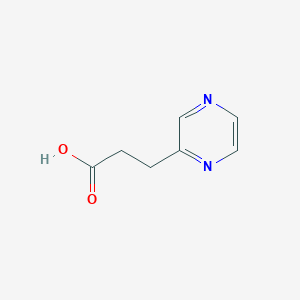

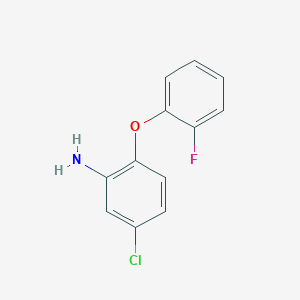

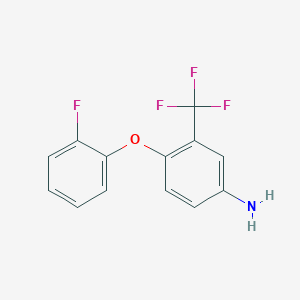

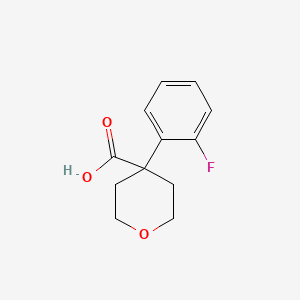

![molecular formula C8H7Cl2N3 B1318874 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine CAS No. 779353-64-9](/img/structure/B1318874.png)

5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine

概要

説明

5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound with the molecular formula C8H7Cl2N3 and a molecular weight of 216.07 g/mol . This compound is characterized by its pyrazolo[1,5-a]pyrimidine core, which is substituted with chlorine atoms at the 5 and 7 positions and an ethyl group at the 3 position .

科学的研究の応用

5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research, including:

Safety and Hazards

生化学分析

Biochemical Properties

5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. For instance, it can bind to the active sites of enzymes, leading to a decrease in their activity. Additionally, this compound can interact with proteins involved in signal transduction, altering their function and impacting downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Moreover, this compound can alter metabolic pathways, impacting the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme inhibition and improved cellular function. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux, leading to changes in the levels of metabolites and the overall metabolic state of the cell. For instance, this compound may inhibit enzymes involved in glycolysis or the citric acid cycle, thereby altering the production of ATP and other key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of this compound can affect its interaction with target molecules and its overall efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interaction with biomolecules and its ability to modulate cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-4,5-dichloropyrazole with formamide under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product.

Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

化学反応の分析

Types of Reactions: 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 5 and 7 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions:

Major Products Formed:

作用機序

The mechanism of action of 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells . The exact molecular targets and pathways involved are subjects of ongoing research .

類似化合物との比較

- 5,7-Dichloropyrazolo[1,5-a]pyrimidine

- 3-Ethylpyrazolo[1,5-a]pyrimidine

- 5-Chloropyrazolo[1,5-a]pyrimidine

Comparison: 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine is unique due to the presence of both chlorine atoms and an ethyl group, which can influence its reactivity and biological activity compared to similar compounds . For example, the presence of chlorine atoms can enhance its electrophilicity, making it more reactive in substitution reactions .

特性

IUPAC Name |

5,7-dichloro-3-ethylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N3/c1-2-5-4-11-13-7(10)3-6(9)12-8(5)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSOXHZZXZVMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2N=C(C=C(N2N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590482 | |

| Record name | 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779353-64-9 | |

| Record name | 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。